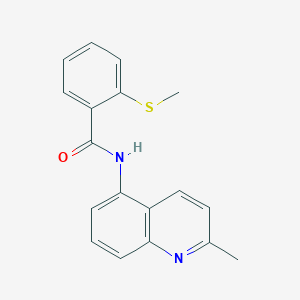
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide (MQMB) is a synthetic compound belonging to the quinoline family of organic compounds. It is a colorless, crystalline solid with a molecular weight of 289.37 g/mol. MQMB has a variety of applications in the field of medicinal chemistry, including its use as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. The compound is also widely used as a research tool in academic and industrial laboratories.
Applications De Recherche Scientifique
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of applications in the field of medicinal chemistry. It has been used as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. In addition, the compound has been used in a variety of research studies in academic and industrial laboratories. For example, N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has been used to study the effects of oxidative stress on cell viability, to investigate the role of the protein kinase C pathway in cell signaling, and to study the effects of different drugs on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is not well understood. However, it is known that the compound binds to various proteins in the body, including the protein kinase C pathway. This binding is thought to be responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of biochemical and physiological effects. It has been shown to affect the activity of the protein kinase C pathway, as well as other signaling pathways in the body. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory and anti-oxidative properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of assays and experiments. However, there are also some limitations to using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can react with other molecules in the body, making it difficult to study the effects of the compound in isolation.
Orientations Futures
Despite the limitations of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments, there are still many potential future directions for research involving the compound. These include further study of the effects of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide on cell signaling pathways, investigation of the compound’s potential use in cancer therapy, and exploration of the compound’s potential use as a therapeutic agent for other diseases. In addition, further research into the compound’s pharmacological effects, as well as its potential toxicity, could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be synthesized through a two-step process, beginning with the reaction of 2-methylquinoline and methylthiobenzamide. This reaction produces the intermediate N-methyl-2-methylquinolin-5-yl-thiobenzamide, which is then reacted with sodium borohydride to yield the final product N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide.
Propriétés
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGEJUBCHHEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-5-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)
![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)
![N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide](/img/structure/B6587465.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B6587481.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)